2,2-Dimethylheptanoic acid
Overview
Description
2,2-Dimethylheptanoic acid is a chemical compound with the molecular formula C9H18O2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
A method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester, which is related to 2,2-Dimethylheptanoic acid, has been disclosed . This method involves introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylheptanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is QRMMMWOSHHVOCJ-UHFFFAOYSA-N .
Scientific Research Applications
Metabolic Studies
2,4-Dimethylheptanoic acid, a structurally similar compound to 2,2-Dimethylheptanoic acid, was studied for its metabolic effects in rats. It was found to be oxidized more slowly than propionate and is not as effective as a precursor of long-chain fatty acids, but it is an effective precursor for liver glycogen, suggesting a possible metabolic pathway through propionate without forming ketone bodies (Miller & Tannenbaum, 1968).
Chemical Synthesis
The synthesis and characterization of 2,2-Dimethylolheptanoic acid, derived from 2,2-dimethylolheptaldehyde, have been achieved. This could have implications for chemical manufacturing and industrial applications (Yun, 2011).
Study of Branched-Chain Fatty Acids
Research on the metabolism of branched-chain fatty acids like 2,5-Dimethylheptanoic acid in guinea-pig kidney slices has shown that these compounds undergo a unique degradation process involving alternations between α- and β-oxidations (Stokke, 1969).
Medical Research
The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, was accomplished. Epothilone A is a potential anticancer agent, indicating the role of related compounds in drug development (Shioji et al., 2001).
Pharmacological Potential
The preparation of 2-Dimethylaminoethyl esters of various acids, including heptanoic acid, for pharmacological testing suggests potential applications in drug development and neuroscience (Protiva et al., 1990).
Hydrogen Bonding Research
Studies on 2,2-dimethylbutynoic acid have contributed to the understanding of intermolecular hydrogen bonding, a fundamental aspect of molecular recognition and chemistry (Wash et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(2,3)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMMWOSHHVOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430943 | |
Record name | 2,2-dimethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylheptanoic acid | |
CAS RN |
14250-73-8 | |
Record name | 2,2-dimethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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